molecular formula C18H16Cl2N2O B4696909 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4696909
M. Wt: 347.2 g/mol
InChI Key: ISDDVWTZKGZCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a vital role in cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential use as an anti-cancer drug.

Mechanism of Action

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. This leads to the inhibition of Aurora A kinase activity, which is required for proper cell division. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has also been shown to induce mitotic spindle defects and abnormal chromosome segregation, leading to cell death. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several advantages as a research tool. It is a small molecule inhibitor that specifically targets Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer. However, like all small molecule inhibitors, 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has limitations. It may have off-target effects, and its effectiveness may vary depending on the specific cancer cell type being studied.

Future Directions

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has shown promise as an anti-cancer drug, but further research is needed to fully understand its potential. Future research could focus on optimizing the synthesis of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide to improve its effectiveness and reduce its side effects. Additionally, further studies could investigate the use of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in combination with other anti-cancer drugs to improve its efficacy. Finally, more research is needed to understand the mechanisms underlying 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide's effects on cancer cells, which could lead to the development of new anti-cancer drugs.

Scientific Research Applications

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential use as an anti-cancer drug. Studies have shown that 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-15(8-11)12(10-22-17)6-7-21-18(23)14-4-3-13(19)9-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDVWTZKGZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.